2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines a fluorinated pyrrolidine derivative with trifluoroacetic acid. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrrolidine ring. These features make it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-fluoroethyl bromide.
Nucleophilic Substitution: Pyrrolidine undergoes nucleophilic substitution with 2-fluoroethyl bromide in the presence of a base like potassium carbonate to form 2-(2-fluoroethyl)pyrrolidine.
Carboxylation: The resulting 2-(2-fluoroethyl)pyrrolidine is then carboxylated using carbon dioxide under high pressure and temperature to yield 2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorinated materials with unique properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological activity. The pyrrolidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid
- 2-(2-Fluoroethyl)pyrrolidine-2-carboxamide
- 2-(2-Fluoroethyl)pyrrolidine-2-carboxylate
Uniqueness
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both a fluorinated ethyl group and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs.
Properties
IUPAC Name |
2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.C2HF3O2/c8-4-3-7(6(10)11)2-1-5-9-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLJJSJRVKVLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCF)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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